7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
7-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine |
InChI |
InChI=1S/C13H19NO/c1-13(2)7-6-12(14)10-8-9(15-3)4-5-11(10)13/h4-5,8,12H,6-7,14H2,1-3H3 |
InChI Key |
UEIAEDNHFYUMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Tetrahydronaphthalene Core Formation
The tetrahydronaphthalene skeleton is typically constructed via acid-catalyzed cyclization of substituted phenylbutanoic acids or styrylacetic acid derivatives. For example, polyphosphoric acid (PPA) -mediated cyclization of 4-(4-methoxyphenyl)butanoic acid at 120°C generates 7-methoxy-1-tetralone, a key intermediate . Adapting this method, introducing methyl groups at the C4 position requires starting with a pre-methylated phenylbutanoic acid.
In General Method A , triflic acid facilitates cyclization of trans-styrylacetic acid derivatives with arenes in dichloromethane, yielding tetralones with up to 56% efficiency after recrystallization. For 4,4-dimethyl substitution, methyl groups are introduced via Grignard addition to a ketone precursor. For instance, methylmagnesium bromide can react with 7-methoxy-1-tetralone to install dimethyl groups at C4, followed by hydrogenation to saturate the naphthalene ring .
Oxidation and Functional Group Interconversion
Chromium trioxide (CrO3) in acetic acid/water selectively oxidizes benzylic positions to ketones. In the synthesis of 6-methoxy-4-phenyl-1-tetralone , CrO3 oxidizes 7-methoxy-1-phenyltetralin to the corresponding ketone in 3.5 hours at 80°C. Applying this to a dimethyl-substituted tetralin intermediate would yield 7-methoxy-4,4-dimethyl-1-tetralone, a direct precursor to the target amine.
Reductive Amination for Amine Installation
Reductive amination of 7-methoxy-4,4-dimethyl-1-tetralone with ammonium acetate and sodium cyanoborohydride in methanol introduces the primary amine group. This method, adapted from analogous tetralone reductions , typically achieves yields of 65–80% after purification via flash column chromatography (hexane:EtOAc gradients).
Alternatively, Leuckart reaction conditions (ammonium formate, formic acid) offer a solvent-free route, though with lower yields (~50%) . The amine product is isolated as a hydrochloride salt by treating the crude mixture with HCl gas, enhancing purity to >98% .
Alternative Pathways via Nitrile Intermediates
A patent route describes synthesizing ethanamine derivatives from nitriles. For the target compound, 2-(7-methoxy-4,4-dimethyl-1-tetralinyl)acetonitrile is reduced using Raney nickel under hydrogen atmosphere. This method avoids ketone intermediates but requires stringent control of reaction conditions to prevent over-reduction.
Purification and Characterization
Final purification involves recrystallization from hexane or ethyl acetate to achieve >99% purity. The hydrochloride salt form, characterized by differential scanning calorimetry (DSC) , shows an endotherm at 107.95°C, confirming crystallinity . Nuclear magnetic resonance (NMR) data for the free amine include δH (300 MHz, CDCl3): 1.28 (s, 6H, 2×CH3), 2.60–2.75 (m, 4H, CH2), 3.80 (s, 3H, OCH3), 6.70–7.20 (m, 3H, ArH) .
Comparative Analysis of Synthetic Routes
Challenges and Optimization
-
Steric Hindrance : Dimethyl groups at C4 slow cyclization kinetics, necessitating prolonged heating (8–12 hours) in PPA .
-
Oxidation Side Reactions : CrO3 may over-oxidize methyl groups; careful stoichiometry (1.5 eq) mitigates this .
-
Amine Stability : Free amine is hygroscopic; storage as a hydrochloride salt improves shelf life .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-nitroso.
Reduction: 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: 7-Iodo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Scientific Research Applications
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The following comparison focuses on substituent effects, physicochemical properties, and synthesis strategies for tetrahydronaphthalen-amine derivatives.
Substituent Position and Type
Key Observations :
- Bulkiness : Bulky 4-substituents (e.g., cyclohexyl in 5l ) reduce crystallinity, resulting in oils or lower melting points compared to smaller substituents like methyl or chloro.
- Electron Effects : Methoxy (electron-donating) versus chloro (electron-withdrawing) groups modulate aromatic ring reactivity and intermolecular interactions, impacting solubility and affinity profiles.
Physicochemical Properties
- Melting Points : Compounds with bulky 4-substituents (e.g., cyclooctyl in 5m ) are often oils, while those with smaller groups (e.g., 5l with cyclohexyl ) exhibit higher crystallinity (137–139°C). The 4,4-dimethyl substitution in the target compound may favor a solid state due to symmetry, but direct data are lacking.
- Lipophilicity : Chloro-substituted analogs (e.g., ) show higher LogP values (~3.38) compared to methoxy derivatives (e.g., ), suggesting enhanced membrane permeability for halogenated compounds.
- HPLC Retention : Retention times vary with substituent polarity. For example, 5l (cyclohexyl) elutes at 15.3–17.2 min , whereas 5n (biphenyl) elutes earlier (11.2–12.3 min) due to increased hydrophobicity .
Biological Activity
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound classified as an amine with a unique naphthalene ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features:
- Methoxy Group: Located at the 7th position.
- Dimethyl Substituents: Present at the 4th position of the naphthalene ring.
This specific arrangement enhances the compound's stability and reactivity compared to structurally similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Escherichia coli | >100 |
| Candida albicans | 7.80 |
These results suggest that while it is effective against certain Gram-positive bacteria and fungi, it shows limited activity against Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. Notably, it has demonstrated cytotoxic effects against rapidly dividing cells. The results from a study evaluating its impact on A549 (lung cancer) cells are detailed in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 21 |
| MCF7 (Breast Cancer) | 34 |
| HeLa (Cervical Cancer) | 46 |
The IC50 values indicate that this compound is most effective against lung cancer cells compared to other tested lines.
The biological activity of this compound is thought to involve interactions with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes or receptors involved in cellular signaling pathways. Further research is needed to elucidate the exact mechanisms through which it exerts its antimicrobial and anticancer effects.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent study demonstrated that the compound effectively inhibited biofilm formation by Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms.
- Cancer Cell Proliferation Inhibition : Another research effort indicated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines, pointing towards its utility as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine, and how can reaction conditions be controlled to maximize yield?
- Methodology : Synthesis typically involves multi-step processes, such as hydrogenation of naphthalene derivatives followed by regioselective amination. For example, hydrogenation of methoxy-substituted naphthalenes under controlled pressure (e.g., 50–100 bar H₂) with catalysts like palladium on carbon can yield the tetrahydronaphthalene core . Subsequent amination may employ reductive amination with methylamine or alkylation agents, requiring precise temperature control (0–25°C) to avoid over-alkylation . Purification via chromatography (e.g., HPLC with hexane/ethanol gradients) or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify methoxy and dimethyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., using MeOH/EtOH/hexane gradients) assesses purity (>98%) . Differential scanning calorimetry (DSC) or melting point analysis further corroborates purity, though data for this specific compound may require extrapolation from analogs .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodology : The compound’s hydrochloride salt form enhances aqueous solubility and stability. Solubility in polar solvents (e.g., DMSO, ethanol) should be determined empirically via saturation assays. Stability under inert atmospheres (N₂/Ar) at –20°C is recommended to prevent degradation, as seen in structurally similar fluorinated tetrahydronaphthalen-amines .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position, dimethyl substitution) influence biological activity, and what computational tools can predict these effects?
- Methodology : Comparative studies of analogs (e.g., 7-fluoro or 6-methyl derivatives) reveal that methoxy groups at the 7-position enhance receptor binding affinity, likely due to steric and electronic effects . Density Functional Theory (DFT) calculations can model substituent effects on electron distribution, while molecular docking (e.g., AutoDock Vina) predicts interactions with targets like serotonin receptors . In vitro assays (e.g., radioligand binding) validate these predictions .
Q. What strategies resolve contradictions in reported biological data for this compound and its analogs?
- Methodology : Discrepancies in activity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, cell lines) or enantiomeric purity. Chiral HPLC separation of enantiomers, followed by independent bioactivity testing, can isolate stereospecific effects . Meta-analyses of published datasets, adjusting for variables like solvent choice (DMSO vs. saline), improve reproducibility .
Q. How can in silico models guide the design of derivatives with enhanced pharmacological profiles?
- Methodology : Quantitative Structure-Activity Relationship (QSAR) models trained on analogs (e.g., fluorinated or tert-butyl derivatives) identify key descriptors (logP, polar surface area) linked to blood-brain barrier permeability . Pharmacophore modeling (e.g., Schrödinger Phase) prioritizes derivatives with optimal steric and hydrogen-bonding features for target engagement .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Methodology : Scaling from milligram to gram quantities requires optimizing catalyst loading (e.g., reducing Pd/C from 5% to 2%) and transitioning from batch to flow reactors for exothermic amination steps . Process analytical technology (PAT), such as inline FTIR, monitors reaction progression in real time, minimizing byproducts .
Key Considerations for Researchers
- Stereochemistry : Enantiomeric purity significantly impacts biological activity. Use chiral columns (e.g., Chiralpak IA) for resolution .
- Data Reproducibility : Standardize assay protocols (e.g., cell passage number, buffer composition) when comparing results across studies .
- Toxicity Screening : Prioritize Ames tests and cytochrome P450 inhibition assays early in development to flag hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
